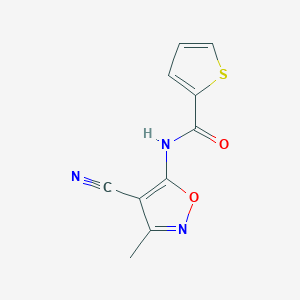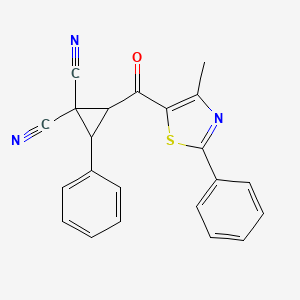
N-(4-cyano-3-methyl-1,2-oxazol-5-yl)thiophene-2-carboxamide
描述
N-(4-cyano-3-methyl-1,2-oxazol-5-yl)thiophene-2-carboxamide is a heterocyclic compound that contains both oxazole and thiophene rings. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the oxazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyano-3-methyl-1,2-oxazol-5-yl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclodehydration reaction.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Coupling of the Oxazole and Thiophene Rings: The final step involves coupling the oxazole and thiophene rings through an amide bond formation. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cyclodehydration and coupling steps, as well as the development of efficient purification methods such as crystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, to form sulfoxides or sulfones.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The oxazole and thiophene rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution on the oxazole ring can be achieved using reagents like bromine or chlorine, while nucleophilic substitution on the thiophene ring can be performed using nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated oxazole derivatives and substituted thiophene derivatives.
科学研究应用
N-(4-cyano-3-methyl-1,2-oxazol-5-yl)thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.
Biological Research: The compound can be used as a probe to study biological processes, particularly those involving oxidative stress and inflammation.
作用机制
The mechanism of action of N-(4-cyano-3-methyl-1,2-oxazol-5-yl)thiophene-2-carboxamide is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The oxazole ring can form hydrogen bonds with amino acid residues in the active site of enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues . These interactions can modulate the activity of the target protein, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
N-(4-cyano-3-methyl-1,2-oxazol-5-yl)benzamide: Similar structure but with a benzene ring instead of a thiophene ring.
N-(4-cyano-3-methyl-1,2-oxazol-5-yl)pyridine-2-carboxamide: Similar structure but with a pyridine ring instead of a thiophene ring.
N-(4-cyano-3-methyl-1,2-oxazol-5-yl)furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
N-(4-cyano-3-methyl-1,2-oxazol-5-yl)thiophene-2-carboxamide is unique due to the presence of both the oxazole and thiophene rings, which impart distinct electronic and steric properties.
属性
IUPAC Name |
N-(4-cyano-3-methyl-1,2-oxazol-5-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2S/c1-6-7(5-11)10(15-13-6)12-9(14)8-3-2-4-16-8/h2-4H,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRNXRXDWMGDOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C#N)NC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201202683 | |
| Record name | N-(4-Cyano-3-methyl-5-isoxazolyl)-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201202683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478043-93-5 | |
| Record name | N-(4-Cyano-3-methyl-5-isoxazolyl)-2-thiophenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478043-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Cyano-3-methyl-5-isoxazolyl)-2-thiophenecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201202683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-1,1,1-trifluoro-4-[4-(2-hydroxyethyl)piperazino]-3-buten-2-one](/img/structure/B3140747.png)
![4-{[4-(Trifluoromethyl)benzyl]oxy}-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B3140753.png)
![1-[2-(1H-indol-3-yl)ethyl]-3,3-dimethyl-2-azetanone](/img/structure/B3140754.png)
![5-Methyl-7-(2-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3140755.png)

![N-[4-(4-pentylcyclohexyl)phenyl]thiophene-2-carboxamide](/img/structure/B3140768.png)
![4-tert-butyl-N-[4-(4-pentylcyclohexyl)phenyl]benzenesulfonamide](/img/structure/B3140772.png)
![(4-Phenylpiperazino)[1-(phenylsulfonyl)-4-piperidinyl]methanone](/img/structure/B3140775.png)
![N-{(E)-[2-(4-chlorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-3-yl]methylidene}-N-[(3,4-dichlorobenzoyl)oxy]amine](/img/structure/B3140790.png)


![2-[(4-Methylphenyl)sulfanyl]-6-phenyl-4-(trifluoromethyl)nicotinonitrile](/img/structure/B3140809.png)
![[2-Methyl-5-(4-methylsulfonylphenyl)-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methyl 4-fluorobenzoate](/img/structure/B3140820.png)
![Methyl 3-[[2-[2-[[2-(cyclopropylamino)acetyl]amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate](/img/structure/B3140839.png)
